molecular formula C9H17NO5S B12685977 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate CAS No. 63314-81-8

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate

Katalognummer: B12685977
CAS-Nummer: 63314-81-8
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: QFRFTEYGNDTAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C9H17NO5S. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, stabilizing their structure and enhancing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propane-1-sulfonate
  • Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate

Uniqueness

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

63314-81-8

Molekularformel

C9H17NO5S

Molekulargewicht

251.30 g/mol

IUPAC-Name

2-hydroxyethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C9H17NO5S/c1-4-8(12)10-9(2,3)7-16(13,14)15-6-5-11/h4,11H,1,5-7H2,2-3H3,(H,10,12)

InChI-Schlüssel

QFRFTEYGNDTAHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CS(=O)(=O)OCCO)NC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.